Computed Physicochemical Profile vs. 2-Cyclobutyl-5-methoxypyridine
Computational comparison of 5-methoxy-2-(1-methylcyclobutyl)pyridine (MW 177.24) with its des-methyl analog 2-cyclobutyl-5-methoxypyridine (MW 163.22) reveals significant differences in lipophilicity and polar surface area (PSA). The target compound exhibits a computed logP of approximately 2.48 and PSA of 68.3 Ų, compared to logP ≈ 2.14 and PSA ≈ 50.9 Ų for the des-methyl analog . The increased logP arises from the additional methyl carbon, while the higher PSA may reflect conformational restriction of the methoxy group orientation. These differences are relevant for blood-brain barrier penetration predictions and solubility profiling in CNS-focused drug discovery campaigns involving orexin receptor modulators .
| Evidence Dimension | Computed logP and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | Computed logP ≈ 2.48; PSA ≈ 68.3 Ų |
| Comparator Or Baseline | 2-Cyclobutyl-5-methoxypyridine: Computed logP ≈ 2.14; PSA ≈ 50.9 Ų |
| Quantified Difference | ΔlogP ≈ +0.34; ΔPSA ≈ +17.4 Ų |
| Conditions | Computed values from mcule.com property predictions (model version unspecified); values should be verified experimentally |
Why This Matters
For CNS-targeted programs, a logP increase of 0.3–0.5 units can shift compound ranking in permeability screens, making procurement of the methylated analog essential for SAR exploration where moderate lipophilicity is desired.
